Sorbitan sesquioleate, nonionic surfactant

Description

Overview of Surfactant Chemistry and Sorbitan (B8754009) Esters

Surfactants, or surface-active agents, are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) head group and a water-fearing (hydrophobic) tail. youtube.com This dual nature allows them to adsorb at the interface between immiscible phases, such as oil and water, reducing the interfacial tension and enabling the formation of stable dispersions like emulsions. encyclopedia.pub Surfactants are broadly classified based on the charge of their hydrophilic head group into anionic (negative), cationic (positive), amphoteric (both), and nonionic (no charge) categories. youtube.com

Sorbitan esters, a prominent class of nonionic surfactants, are synthesized through the esterification of sorbitol (a sugar alcohol) with various fatty acids. researchgate.netiiis.orgcosmeticsinfo.org The production is typically a two-stage process. researchgate.netdeepdyve.com First, sorbitol undergoes intramolecular dehydration, often catalyzed by an acid at high temperatures, to form a mixture of cyclic anhydrides known as sorbitan. researchgate.netdeepdyve.comresearchgate.net In the second stage, this sorbitan mixture is esterified with a fatty acid (like oleic, stearic, or lauric acid) at elevated temperatures, often using an alkaline catalyst, to produce the final sorbitan ester. iiis.orgresearchgate.netdeepdyve.com

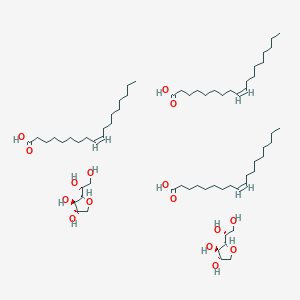

Sorbitan sesquioleate is specifically synthesized from the reaction of sorbitan with oleic acid. huanachemical.comspecialchem.com The "sesqui-" prefix indicates that the molar ratio of oleic acid to sorbitan during the reaction is approximately 1.5 to 1, resulting in a complex mixture of mono- and di-esters of oleic acid with sorbitol anhydrides. chemicalbook.comlesielle.com This composition gives it its characteristic properties as a viscous, amber to brown oily liquid. nanotrun.comchemicalbook.com

Physicochemical Properties of Sorbitan Sesquioleate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 8007-43-0 | nih.gov |

| Molecular Formula | C₆₆H₁₂₆O₁₆ | chemicalbook.com |

| Appearance | Amber to brown viscous oily liquid | nanotrun.comchemicalbook.com |

| Density | ~0.989 g/mL at 25°C | chemicalbook.com |

| Refractive Index | ~1.478 (n20/D) | chemicalbook.com |

| Solubility | Insoluble in water; soluble in mineral oil, ethyl acetate, and other fatty oils. Dispersible in water. | nanotrun.comchemicalbook.com |

Academic Significance of Nonionic Surfactants in Colloidal Science

In colloidal science, nonionic surfactants are of paramount importance due to their stability and versatility. nzdr.ru Unlike their ionic counterparts, their effectiveness is largely unaffected by changes in pH or the presence of electrolytes in the system, as their hydrophilic character stems from non-ionizing groups like hydroxyls and ether linkages rather than a formal charge. youtube.comencyclopedia.pub This makes them ideal for formulating complex systems where ionic strength can vary. They function by creating a steric barrier—a physical, bulky layer—around the dispersed droplets, which prevents them from coalescing and breaking the emulsion. nih.gov

Sorbitan sesquioleate's significance in academic research is closely tied to its classification as a low Hydrophilic-Lipophilic Balance (HLB) surfactant. The HLB scale, which ranges from approximately 1 to 20, quantifies the degree to which a surfactant is hydrophilic or lipophilic. nih.gov Surfactants with low HLB values (typically 3-6) are more soluble in oil and are effective at stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. nih.govcnchemsino.com Sorbitan sesquioleate has a characteristic HLB value of approximately 3.7, placing it firmly in this category. ulprospector.comhuanachemical.comnih.govtripod.com

Comparative HLB Values of Common Sorbitan Esters

| Sorbitan Ester | Common Name (Span) | HLB Value | Reference |

|---|---|---|---|

| Sorbitan Tristearate | Span 65 | 2.1 | tripod.com |

| Sorbitan Sesquioleate | Span 83 | 3.7 | nih.govtripod.com |

| Sorbitan Monooleate | Span 80 | 4.3 | cnchemsino.comtripod.com |

| Sorbitan Monostearate | Span 60 | 4.7 | cnchemsino.comtripod.com |

| Sorbitan Monopalmitate | Span 40 | 6.7 | tripod.com |

| Sorbitan Monolaurate | Span 20 | 8.6 | cnchemsino.comtripod.com |

Current Research Frontiers and Future Trajectories for Sorbitan Sesquioleate

The current research landscape for sorbitan sesquioleate is dynamic, extending beyond its traditional role as a simple emulsifier. In pharmaceutical sciences, it is a key component in many topical formulations, where it not only stabilizes the product but can also influence the delivery and skin permeation of active ingredients. researchgate.net Its use in topical corticosteroid creams is a subject of significant academic interest. researchgate.netresearchgate.net

A major frontier is the use of nonionic surfactants like sorbitan sesquioleate in nanotechnology. Researchers are exploring its role as a stabilizing agent in the synthesis of nanoparticles. encyclopedia.pubnih.gov The surfactant adsorbs onto the nanoparticle surface, preventing aggregation and ensuring the colloidal stability of the nanosuspension, which is critical for applications in drug delivery and diagnostics. encyclopedia.pubnih.gov Furthermore, fundamental research continues to probe its behavior at interfaces. Studies using techniques like Langmuir isotherm analysis investigate the properties of monolayers formed by sorbitan sesquioleate and its mixtures with other surfactants, providing insights that can be used to predict and optimize the stability of emulsions. nih.govnih.govresearchgate.net

Future trajectories for sorbitan sesquioleate research are likely to focus on sustainability and advanced applications. There is a growing trend toward developing "green" surfactants from renewable resources, and since sorbitan esters are derived from natural precursors like sorbitol and plant-based fatty acids, they are well-positioned within this trend. researchgate.netnih.gov Ongoing research aims to refine synthesis methods to be more environmentally friendly and to modulate the properties of these surfactants for novel applications. researchgate.net Additionally, as its use in consumer and pharmaceutical products grows, research into its potential as a contact allergen and its cross-reactivity with other compounds remains an important area of study to ensure its safe application. nih.govresearchgate.netnih.govnih.gov

Structure

2D Structure

Properties

CAS No. |

1217459-57-8 |

|---|---|

Molecular Formula |

C66H126O16 |

Molecular Weight |

1175.7 g/mol |

IUPAC Name |

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/3C18H34O2.2C6H12O5/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*7-1-3(8)6-5(10)4(9)2-11-6/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);2*3-10H,1-2H2/b3*10-9-;;/t;;;2*3-,4+,5-,6-/m...11/s1 |

InChI Key |

SPFRYHCSFBFNTR-RKGWDQTMSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO.C1O[C@@H]([C@@H]([C@H]1O)O)[C@H](O)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O.C1C(C(C(O1)C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Characterization

Chemical Synthesis Pathways of Sorbitan (B8754009) Sesquioleate

Sorbitan sesquioleate is a complex mixture of esters formed from the reaction of sorbitol and oleic acid. specialchem.commedchemexpress.com The "sesqui" prefix indicates that, on average, one and a half moles of oleic acid react with one mole of sorbitol. The synthesis process involves two key chemical transformations: the intramolecular dehydration (anhydrization) of sorbitol to form sorbitan and isosorbide, followed by the esterification of the hydroxyl groups with oleic acid. formulationbio.comepa.govhuanachemical.com

The optimization of the esterification process is critical for controlling the final product's composition and properties, such as the average degree of esterification and the distribution of mono-, di-, and tri-esters. Key parameters that are manipulated include temperature, catalysts, and the molar ratio of reactants.

The reaction is typically carried out at elevated temperatures, with some processes operating at temperatures up to 215°C. google.com The choice of catalyst is crucial. While the reaction can be acid-catalyzed, alkaline catalysts such as sodium hydroxide (B78521) are also used. google.com The amount of catalyst must be carefully controlled, as excessive amounts can lead to undesirable side reactions. One patented process specifies using an alkaline catalyst concentration not exceeding the equivalent of about 1% of NaOH based on the product weight. google.com

Another approach involves a two-step catalytic process where the polyol (sorbitol) is first protected via ketalization, followed by esterification with the fatty acid using solid acid catalysts like inorganic molecular sieves (zeolites) or heteropolyacids. nih.gov This method can offer shape-selectivity, influencing the ratio of mono- to higher esters. nih.gov For instance, using monodirectional zeolites like mordenite (B1173385) has been shown to increase the proportion of monoesters compared to conventional homogeneous-catalyzed processes. nih.gov

A direct esterification method for producing sorbitol fatty acid esters with a high degree of substitution involves reacting powdered sorbitol with a fatty acid in the presence of a pre-formed soap catalyst (e.g., from oleic acid and potassium hydroxide) under vacuum at temperatures around 180°C. google.com This solvent-free method aims to produce a product with low color and a specific degree of hydroxyl substitution. google.com

Table 1: Example of Reaction Conditions for Direct Esterification of Sorbitol

| Parameter | Value | Source |

|---|---|---|

| Reactants | Powdered Sorbitol, Oleic Acid | google.com |

| Catalyst | Potassium Hydroxide (forms soap in-situ) | google.com |

| Temperature | 180°C | google.com |

| Pressure | Vacuum (approx. 30 mm Hg) | google.com |

This table presents an example of laboratory-scale reaction conditions and is for illustrative purposes.

The development of continuous flow reaction systems represents a significant advancement in chemical synthesis, offering benefits such as improved heat and mass transfer, enhanced safety, and greater consistency. tue.nl While specific literature on the continuous flow synthesis of sorbitan sesquioleate is limited, the principles have been applied to related processes, such as the dehydration of sorbitol to isosorbide. mpg.de

In such systems, reactants are continuously pumped through a heated reactor, often a fixed-bed reactor containing a solid catalyst. mpg.de This setup allows for precise control over reaction parameters like temperature, pressure, and residence time. The continuous removal of the product from the reaction zone can prevent degradation and side reactions, potentially leading to higher yields and selectivity for desired products. mpg.de For the synthesis of sorbitan esters, a continuous flow process could involve a first stage for the catalytic dehydration of sorbitol, followed by a second stage for esterification. This approach could streamline production and allow for better control over the final ester distribution. mpg.de

Advanced Analytical Techniques for Molecular Elucidation

Sorbitan sesquioleate is not a single chemical entity but a complex mixture. Therefore, advanced analytical techniques are essential to characterize its composition, including the distribution of different esters and the presence of impurities. worktribe.com

Chromatography is the primary method for analyzing the complex mixture of sorbitan esters. Techniques such as Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) are invaluable for separating and quantifying the components. waters.comresearchgate.net

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for separating molecules based on their size (hydrodynamic volume) in solution. warwick.ac.uk It is particularly well-suited for determining the distribution of oligomers (mono-, di-, and triesters) in sorbitan ester products. waters.comwaters.com

In a typical GPC analysis of sorbitan sesquioleate, the sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. Larger molecules, such as triesters and higher oligomers, cannot enter the pores as easily and therefore travel a shorter path, eluting from the column first. Smaller molecules, like monoesters and unreacted materials, penetrate the pores to a greater extent, travel a longer path, and elute later. warwick.ac.uk A Refractive Index (RI) detector is commonly used for detection since sorbitan esters lack a strong UV chromophore. waters.com

A proposed United States Pharmacopeia (USP) monograph utilizes a GPC method for both the assay and the analysis of organic impurities in sorbitan sesquioleate. waters.com This method can quantify the percentage of sorbitan tri-/higher esters, diesters, and monoesters by area normalization. waters.com

Table 2: GPC System Parameters for Sorbitan Sesquioleate Analysis (Example)

| Parameter | Specification | Source |

|---|---|---|

| System | Arc HPLC with RI Detector | waters.com |

| Columns | Two GPC columns in series (e.g., styrene-divinylbenzene copolymer) | waters.com |

| Mobile Phase | Tetrahydrofuran (THF) | waters.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

This table is an example based on published methodologies and may vary depending on the specific application.

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of sorbitan esters. huji.ac.ilresearchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, can effectively separate the different ester fractions. huji.ac.ilresearchgate.net

An established HPLC method for sorbitan esters uses a C18 column with an isocratic mobile phase, such as a mixture of isopropanol (B130326) and water. researchgate.net This method can separate the sample into fractions of mono-, di-, tri-, and even tetraesters. researchgate.net Each fraction band may still consist of a number of unresolved peaks representing different isomers. researchgate.net The composition of the mobile phase is a critical parameter; for example, changing the isopropanol-water ratio (e.g., from 85:15 to 90:10) can alter the retention times and separation efficiency. researchgate.net Analysis of the fatty acid composition after hydrolysis is often performed using Gas Chromatography (GC). uspbpep.com For Arlacel 83, a commercial sorbitan sesquioleate, the primary fatty acid is oleic acid (~70%), with smaller amounts of linoleic acid (~7%) and linolenic acid (~1%). researchgate.net

Table 3: Typical Fatty Acid Composition of Sorbitan Sesquioleate by GC

| Fatty Acid | Composition (%) | Source |

|---|---|---|

| Oleic acid | 65.0 - 88.0 | uspbpep.com |

| Linoleic acid | max. 18.0 | uspbpep.com |

| Palmitic acid | max. 16.0 | uspbpep.com |

| Palmitoleic acid | max. 8.0 | uspbpep.com |

| Stearic acid | max. 6.0 | uspbpep.com |

| Myristic acid | max. 5.0 | uspbpep.com |

| Linolenic acid | max. 4.0 | uspbpep.com |

This table reflects a general composition and can vary between manufacturers.

Chromatographic Analysis of Ester Distribution and Impurities

Gas Chromatography (GC) for Fatty Acid Composition

Gas Chromatography (GC) is a pivotal analytical technique for determining the fatty acid profile of sorbitan sesquioleate. nih.gov The method offers high sensitivity and reproducibility for identifying and quantifying the fatty acid constituents. nih.gov

The analysis first requires the hydrolysis of the ester bonds in sorbitan sesquioleate to release the free fatty acids. These liberated fatty acids are then derivatized, typically through transmethylation, to form fatty acid methyl esters (FAMEs). nih.govjournal-of-agroalimentary.ronih.gov This conversion is necessary because FAMEs are more volatile and less polar than their corresponding free fatty acids, making them suitable for gas chromatographic analysis. nih.gov

The resulting FAME mixture is injected into the gas chromatograph, where the compounds are separated based on their chain length and degree of unsaturation. sigmaaldrich.com A capillary column, often with a polar stationary phase, is employed to achieve effective separation. nih.govsigmaaldrich.com The individual FAMEs are identified by comparing their retention times to those of known standards. journal-of-agroalimentary.ro Quantification is achieved by measuring the peak area for each component.

The typical fatty acid composition of sorbitan sesquioleate, as determined by GC, is predominantly oleic acid, reflecting its synthesis from sorbitol and oleic acid. specialchem.comsigmaaldrich.com However, commercial oleic acid is often derived from natural sources like tallow (B1178427) or vegetable oils, leading to the presence of other fatty acids. uspbpep.com

Table 1: Typical Fatty Acid Composition of Sorbitan Sesquioleate The following table details the common fatty acids found in sorbitan sesquioleate and their typical percentage ranges as identified through Gas Chromatography.

| Fatty Acid | Carbon Chain | Percentage (%) | Source |

|---|---|---|---|

| Oleic acid | C18:1 | 65.0 - 88.0% | uspbpep.com |

| Linoleic acid | C18:2 | <18.0% | uspbpep.com |

| Palmitic acid | C16:0 | <16.0% | uspbpep.com |

| Palmitoleic acid | C16:1 | <8.0% | uspbpep.com |

| Stearic acid | C18:0 | <6.0% | uspbpep.com |

| Myristic acid | C14:0 | <5.0% | uspbpep.com |

| Linolenic acid | C18:3 | <4.0% | uspbpep.com |

| Fatty acids > C18 | >C18 | <4.0% | uspbpep.com |

Spectroscopic Investigations of Sorbitan Sesquioleate Structure

Spectroscopic techniques are essential for elucidating and confirming the molecular structure of sorbitan sesquioleate.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in sorbitan sesquioleate, confirming its ester structure. cir-safety.org Synthesized sorbitan esters are routinely characterized by FTIR to verify the successful esterification. researchgate.netresearchgate.net The spectrum of sorbitan sesquioleate displays characteristic absorption bands corresponding to its key structural features.

Table 2: Key FTIR Absorption Bands for Sorbitan Sesquioleate This table outlines the principal functional groups within the Sorbitan Sesquioleate molecule and their corresponding, experimentally expected, infrared absorption frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H (hydroxyl) | ~3300-3500 (broad) | Indicates free hydroxyl groups from the sorbitan moiety. |

| C-H (alkane) | ~2850-2960 | Represents the long alkyl chains of the oleate (B1233923) groups. |

| C=O (ester) | ~1735-1750 | Confirms the presence of the ester linkage formed between sorbitan and oleic acid. |

| C-O (ester/ether) | ~1050-1250 | Corresponds to the C-O stretching of the ester group and the ether linkages within the anhydro-sorbitan ring. |

Green Chemistry Principles in Sorbitan Sesquioleate Synthesis

The synthesis of sorbitan sesquioleate aligns with several core principles of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov There is an increasing focus on producing eco-friendly sorbitan esters by leveraging sustainable practices. shreechem.in

Use of Renewable Feedstocks : This is one of the most prominent green principles applied to sorbitan sesquioleate synthesis. epa.govnih.gov The primary reactants are sorbitol and oleic acid. specialchem.com Sorbitol is a sugar alcohol typically derived from renewable plant-based sources like corn or other starches. iiis.org Oleic acid is also commonly sourced from renewable vegetable and animal fats and oils. uspbpep.com This reliance on renewable raw materials is a significant advantage over synthetic routes based on depleting fossil fuels. nih.gov

Catalysis : The esterification reaction to produce sorbitan esters employs catalytic reagents rather than stoichiometric ones, which is a key principle of green chemistry. epa.govnih.gov The process typically uses either acid (e.g., sulfuric acid, p-toluenesulfonic acid) or, preferably, alkaline catalysts (e.g., sodium hydroxide) to facilitate the reaction. iiis.org Catalysts increase reaction efficiency and are used in small amounts, minimizing waste compared to stoichiometric reagents. nih.gov

Atom Economy : Green chemistry emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. epa.govnih.gov The synthesis of sorbitan sesquioleate is a direct esterification reaction between sorbitol and oleic acid. The primary byproduct of this reaction is water, which is a benign substance. This makes the process relatively high in atom economy, as most of the atoms from the reactants are incorporated into the desired product.

Fundamental Interfacial and Colloidal Science of Sorbitan Sesquioleate

Mechanisms of Interfacial Tension Reduction

Sorbitan (B8754009) sesquioleate, a nonionic surfactant, is effective at reducing the interfacial tension (IFT) between two immiscible liquids, such as oil and water. This property is crucial in the formation and stabilization of emulsions. The mechanisms behind this reduction in IFT are multifaceted, involving the surfactant's molecular structure and its behavior at the interface.

The sorbitan sesquioleate molecule possesses both a hydrophilic (water-loving) head group, derived from sorbitol, and a hydrophobic (oil-loving) tail, which consists of oleic acid chains. This dual nature, known as amphiphilicity, drives the molecules to accumulate at the oil-water interface. The hydrophobic tails orient themselves into the oil phase, while the hydrophilic heads remain in the water phase. This arrangement disrupts the cohesive forces between the molecules of each phase, leading to a decrease in interfacial tension.

The reduction of IFT is a key factor in various applications, including enhanced oil recovery, where surfactants are used to displace trapped oil from reservoirs. mdpi.com The effectiveness of a surfactant in reducing IFT is influenced by factors such as its concentration, the temperature, and the chemical nature of the oil and water phases. mdpi.com

The process by which sorbitan sesquioleate molecules move from the bulk phase to the interface and arrange themselves is known as adsorption. The dynamics of this process are critical to the surfactant's performance. Initially, the adsorption is often diffusion-limited, meaning the rate at which molecules arrive at the interface is controlled by their movement through the bulk solution. rsc.org

Once at the interface, the surfactant molecules begin to pack together. The rate and extent of this packing influence how quickly the interfacial tension is reduced. The dynamics of adsorption can be complex, and in some cases, may involve a fast initial phase driven by capillary forces, followed by a slower relaxation period. rsc.org This slower phase can be influenced by factors such as interactions between the adsorbed molecules and the presence of any surface "defects". rsc.org

As more sorbitan sesquioleate molecules adsorb at the interface, they form a thin film that separates the oil and water phases. The properties of this film are crucial for the stability of the emulsion. A well-formed interfacial film acts as a barrier, preventing the dispersed droplets from coalescing.

The structural integrity of this film depends on the packing and interactions of the sorbitan sesquioleate molecules. In some systems, the presence of a co-surfactant, such as a block copolymer, can improve the stability of the sorbitan sesquioleate film. bohrium.com This is because the co-surfactant can enhance the packing efficiency and reduce the tendency of the sorbitan sesquioleate to dissolve into the oil phase. bohrium.com The fluidity of the interfacial film is also an important characteristic. For instance, monolayers of sorbitan sesquioleate can exhibit high fluidity, which can be modified by the addition of other surfactants. mdpi.com

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to self-assemble into organized structures called micelles. In aqueous solutions, these micelles typically have a core composed of the hydrophobic tails and a shell of the hydrophilic heads that is in contact with the surrounding water. The formation of micelles is a key characteristic of surfactants and has important implications for their application.

The CMC is a fundamental property of a surfactant and is influenced by various factors, including the molecular structure of the surfactant, the temperature, and the presence of electrolytes or other additives in the solution. researchgate.net For nonionic surfactants like sorbitan esters, an increase in temperature can initially lead to a decrease in the CMC, followed by an increase. researchgate.net

Several experimental techniques can be used to determine the CMC of a surfactant. A common method involves measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified by a sharp change in the slope of the plot of this property versus concentration. researchgate.net

Tensiometry: This technique measures the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, at which point it levels off. researchgate.netresearchgate.net

Conductometry: This method is suitable for ionic surfactants, as the formation of micelles leads to a change in the conductivity of the solution. youtube.com However, it is not typically used for nonionic surfactants like sorbitan sesquioleate because they have a negligible effect on the solution's conductivity. nih.gov

Fluorescence Spectroscopy: This technique utilizes a fluorescent probe that partitions between the aqueous phase and the hydrophobic interior of the micelles. A change in the fluorescence spectrum or intensity can be used to determine the CMC. nih.govnih.gov

Contact Angle Measurement: The contact angle of a droplet of the surfactant solution on a solid surface can also be used to determine the CMC. researchgate.net

The choice of method can depend on the nature of the surfactant and the specific experimental conditions. nih.gov

The aggregation behavior and the resulting shape (morphology) of micelles are influenced by a variety of factors. These include:

Surfactant Structure: The length and branching of the hydrophobic tail, as well as the size and nature of the hydrophilic head group, play a significant role. For instance, unsaturation in the hydrophobic moiety can affect the CMC. osti.gov

Temperature: Temperature can affect the hydration of the hydrophilic head groups and the flexibility of the hydrophobic tails, thereby influencing micelle formation and structure. researchgate.net

Solvent: The nature of the solvent is crucial. The CMC of sorbitan esters has been studied in nonaqueous solvents like benzene (B151609) and carbon tetrachloride. osti.gov

Additives: The presence of electrolytes, polymers, or other surfactants can significantly alter the CMC and the morphology of the micelles. mdpi.comnih.gov For example, the addition of a polymer to a surfactant solution can impact the hydrophilic-lipophilic balance (HLB) and thus the interfacial tension. mdpi.com

The ability to control these factors allows for the tuning of micellar properties for specific applications.

Monolayer Properties and Surface Pressure-Area (π-A) Isotherms

A monolayer is a single layer of molecules, and in the context of surfactants, it typically refers to a film formed at an interface, such as the air-water or oil-water interface. Studying the properties of these monolayers provides valuable insights into the behavior of surfactants.

A key technique for characterizing monolayers is the measurement of the surface pressure-area (π-A) isotherm. This involves compressing a monolayer spread on a liquid subphase and measuring the resulting surface pressure (the reduction in surface tension caused by the monolayer) as a function of the area available to each molecule. face-kyowa.co.jpbiolinscientific.com

The shape of the π-A isotherm reveals information about the different phases the monolayer passes through upon compression. biolinscientific.com These phases can range from a gaseous state at large molecular areas to liquid-expanded, liquid-condensed, and solid states at smaller areas. biolinscientific.com The isotherm can also indicate the point at which the monolayer collapses under excessive compression.

For sorbitan sesquioleate, π-A isotherms have been measured at both the air/water and oil/water interfaces. bohrium.com Studies have shown that the isotherms for sorbitan sesquioleate can be elongated, and the collapse of the monolayer may not be sharply defined, suggesting a high degree of fluidity in the film. mdpi.com The presence of other surfactants in a mixed monolayer can alter the shape of the isotherm and the packing of the molecules. bohrium.commdpi.com

The data obtained from π-A isotherms can be used to calculate important parameters such as the limiting molecular area (the area occupied by each molecule in a tightly packed monolayer) and the compressibility of the film. This information is valuable for understanding how the surfactant will behave in practical applications like emulsions and foams.

Interactive Data Table: Surface Pressure of Sorbitan Sesquioleate Monolayers

The following table summarizes data from surface pressure measurements of monolayers containing sorbitan sesquioleate, illustrating the effect of composition on the observed surface pressure range.

| Monolayer Composition | Surface Pressure Range (mN/m) | Reference |

| Sorbitan monopalmitate and Sorbitan sesquioleate mixtures | 0.9 - 60.9 | mdpi.com |

| Sorbitan tristearate and Sorbitan sesquioleate mixtures | 0.9 - 67.0 | mdpi.com |

| Sorbitan sesquioleate (Arlacel 83) at water/air and water/oil interfaces | Data collected, specific range not stated in abstract | bohrium.com |

Characterization of Sorbitan Sesquioleate Monolayers

The properties of sorbitan sesquioleate monolayers are commonly investigated using a Langmuir trough, an instrument that measures the relationship between surface pressure (π) and the area available per molecule (A) at a constant temperature. This relationship is graphically represented as a surface pressure-area (π-A) isotherm. biolinscientific.com The isotherm provides critical information about the packing, phase behavior, and stability of the monolayer. biolinscientific.com

The π-A isotherm for a pure sorbitan sesquioleate monolayer exhibits characteristics of a highly fluid film. nih.gov Unlike more rigid surfactants that show a distinct collapse point (a sharp break in the isotherm indicating the transition from a 2D monolayer to a 3D structure), the isotherm for sorbitan sesquioleate is often elongated with a vague or indistinct collapse. nih.gov This behavior suggests that the monolayer possesses a significant amount of intermolecular space, allowing the molecules to slide past one another freely upon compression rather than breaking abruptly. nih.gov

When mixed with other sorbitan esters, the monolayer characteristics are altered. For instance:

With Sorbitan Monopalmitate: The presence of sorbitan monopalmitate in a mixed monolayer introduces a more characteristic inflection point or peak in the isotherm, suggesting that it modifies the monolayer's structure to facilitate a more defined breakage. nih.gov

With Sorbitan Tristearate: Monolayers of sorbitan tristearate and sorbitan sesquioleate mixtures have been characterized by surface pressures ranging from 0.9 to 67.0 mN/m. nih.gov Doping a sorbitan tristearate monolayer with sorbitan sesquioleate initially leads to a significant reduction in the surface pressure value. nih.gov

With Sorbitan Monooleate: Due to the structural similarities between sorbitan monooleate and sorbitan sesquioleate (which itself contains a fraction of sorbitan monooleate), their mixed isotherms show less variability. nih.govmdpi.com The surface pressure for these mixtures has been recorded in the range of 1.1–46.6 mN/m. nih.gov

The table below summarizes the recorded surface pressure ranges for monolayers containing sorbitan sesquioleate mixed with other surfactants.

| Surfactant Mixture | Surface Pressure Range (mN/m) |

| Sorbitan Monopalmitate & Sorbitan Sesquioleate | 0.9 – 60.9 nih.gov |

| Sorbitan Tristearate & Sorbitan Sesquioleate | 0.9 – 67.0 nih.gov |

| Sorbitan Monooleate & Sorbitan Sesquioleate | 1.1 – 46.6 nih.gov |

Correlation between Monolayer Parameters and Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for nonionic surfactants, indicating the relative balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. nih.gov Research has demonstrated a significant correlation between the parameters derived from π-A isotherms and the HLB values of surfactant mixtures containing sorbitan sesquioleate. mdpi.comnih.gov

Studies involving mixtures of sorbitan sesquioleate (HLB = 3.7) with other sorbitan esters like sorbitan monopalmitate (HLB = 6.7), sorbitan tristearate (HLB = 2.1), and sorbitan monooleate (HLB = 4.3) have shown that the calculated HLB values for the mixtures can be directly related to isotherm characteristics. nih.govmdpi.com The HLB values for these prepared mixtures spanned a range from 2.10 to 6.70. mdpi.comnih.gov

A particularly strong relationship has been identified between the HLB value and the ratio of the slopes of the linear segments of the π-A isotherm during different stages of compression. mdpi.com For mixtures of sorbitan monooleate and sorbitan sesquioleate, a linear regression of the slope ratio as a function of HLB yielded a high coefficient of determination (R²) of 0.95. mdpi.comcncb.ac.cn This strong correlation is attributed to the structural similarity and close HLB values of the two components. mdpi.com The relationship between the ratio of intercepts from the isotherm and HLB was also notable but showed a lower coefficient of determination (0.71). mdpi.comcncb.ac.cn These findings suggest that π-A Langmuir isotherm measurements can be a valuable experimental method for estimating the HLB value of sorbitan ester mixtures. mdpi.comnih.gov

The table below displays the calculated HLB value ranges for binary mixtures of sorbitan sesquioleate with other sorbitan esters.

| Surfactant Mixture | HLB Value Range |

| Sorbitan Monopalmitate & Sorbitan Sesquioleate | 4.25 – 5.62 mdpi.com |

| Sorbitan Tristearate & Sorbitan Sesquioleate | 2.61 – 3.39 nih.govmdpi.com |

| Sorbitan Monooleate & Sorbitan Sesquioleate | 3.98 – 4.06 mdpi.com |

Interfacial Packing and Molecular Interactions within Monolayers

The packing and molecular interactions of sorbitan sesquioleate at an interface are dictated by its chemical structure. As a mixture of sorbitan esters of oleic acid, its molecules arrange themselves at an air-water or oil-water interface to minimize free energy. chemicalbook.combohrium.com Studies of mixed monolayers have revealed that sorbitan sesquioleate can exhibit efficient packing with other surfactants. bohrium.com

In mixed monolayers with an A-B-A block copolymer at both water/air and water/oil interfaces, sorbitan sesquioleate demonstrates efficient packing. bohrium.com At the water/oil interface, the presence of the block copolymer appears to enhance the stability of the sorbitan sesquioleate film, potentially by reducing its tendency to dissolve into the oil phase. bohrium.com

The interactions within mixed monolayers of sorbitan esters are complex. When sorbitan sesquioleate is added to a sorbitan tristearate monolayer, it causes a significant reduction in surface pressure, indicating notable interactions between the two surfactants. nih.gov Conversely, adding sorbitan monopalmitate to a sorbitan sesquioleate monolayer appears to modify the film's structure, leading to a more ordered arrangement that allows for a distinct collapse, a feature absent in pure sorbitan sesquioleate films. nih.gov The high fluidity and lack of a clear collapse point in pure sorbitan sesquioleate monolayers are attributed to a molecular arrangement with ample spare space, which allows the molecules to slide freely rather than forming a rigid, breakable structure. nih.gov

Emulsion and Dispersion Stabilization Paradigms

Theoretical Frameworks of Emulsion Stability in Sorbitan (B8754009) Sesquioleate Systems

The stability of an emulsion describes its ability to resist changes in its physicochemical properties over time. This stability can be viewed through the lenses of thermodynamics and kinetics, which are critical for understanding the role of surfactants like Sorbitan sesquioleate.

From a thermodynamic standpoint, most emulsions are inherently unstable. The formation of an emulsion involves dispersing one liquid into another as fine droplets, which creates a large interfacial area and results in a significant increase in the system's free energy. This positive free energy change indicates that the emulsified state is not spontaneous and the system will naturally tend to revert to its separated state to minimize energy. researchgate.net

Therefore, the stability of emulsions, including those formulated with Sorbitan sesquioleate, is primarily a matter of kinetic stability. researchgate.netspringerprofessional.de Kinetic stability refers to the presence of a high energy barrier that prevents or slows down the processes of droplet coalescence and phase separation. researchgate.net Sorbitan sesquioleate achieves this by adsorbing at the oil-water interface. Its lipophilic oleic acid chains orient into the oil phase, while the more hydrophilic sorbitan headgroup resides in the water phase. This forms a protective interfacial film around the dispersed droplets. This film acts as a steric or mechanical barrier, physically hindering the droplets from getting close enough to merge, thus imparting long-term stability to the formulation. springerprofessional.deresearchgate.net Emulsions stabilized in this manner are considered kinetically stable, as they can persist for a considerable duration, although they remain thermodynamically unstable. researchgate.net

Sorbitan sesquioleate is particularly effective as a primary emulsifier for creating stable water-in-oil (W/O) emulsions. nih.govresearchgate.net Its efficacy in these systems is explained by its low Hydrophilic-Lipophilic Balance (HLB) value, which is approximately 3.7. researchgate.net The HLB scale predicts the suitability of a surfactant for a particular emulsion type; values in the range of 3 to 6 are indicative of oil-soluble (lipophilic) surfactants that promote the formation of W/O emulsions. researchgate.netresearchgate.net

In a W/O emulsion, water droplets are dispersed within a continuous oil phase. researchgate.net The predominantly lipophilic nature of Sorbitan sesquioleate means it is more soluble in the oil phase. When used as an emulsifier, it positions itself at the interface with its larger, bulkier part (the oleic acid chains) anchored in the continuous oil phase, effectively curving the interface around the water droplets. This structural orientation stabilizes the dispersion of water droplets within the oil, preventing their coalescence and ensuring the integrity of the W/O system. researchgate.netresearchgate.net

While Sorbitan sesquioleate's primary function is as a W/O emulsifier, it also plays a crucial role as a co-emulsifier or stabilizer in oil-in-water (O/W) emulsions. specialchem.comuva.nl In O/W systems, oil droplets are dispersed in a continuous aqueous phase. These emulsions are typically formed using a primary emulsifier with a high HLB value (typically 8-18) that is more water-soluble.

Colloidal Stability Characterization of Formulations

The long-term stability of an emulsion is intrinsically linked to the properties of its dispersed droplets. Characterizing these colloidal properties, such as droplet size and surface charge, is essential for predicting and controlling the shelf-life and performance of formulations containing Sorbitan sesquioleate.

The size of the droplets in an emulsion is a critical parameter that influences its stability, appearance, and texture. nih.govugr.es Generally, emulsions with smaller and more uniform droplet sizes exhibit greater stability against creaming or sedimentation and coalescence. ugr.esnih.gov Droplet size analysis is, therefore, a key method for characterizing emulsion quality. nih.govoxinst.jp

In systems stabilized by Sorbitan sesquioleate, processing conditions such as mixing speed can significantly affect the resulting droplet size. Higher shear energy during emulsification typically leads to smaller droplet sizes. However, there is a complex relationship between processing parameters, viscosity, and final particle size. Research on water-in-crude-oil emulsions stabilized by Sorbitan sesquioleate (also known as Span 83) has shown how stirring speed impacts the mean droplet diameter.

Table 1: Effect of Stirring Speed on Mean Droplet Diameter in a 50-50% Water-in-Oil Emulsion Stabilized with Sorbitan Sesquioleate. researchgate.net

| Stirring Speed (rpm) | Mean Droplet Diameter (μm) |

|---|---|

| 500 | 35.60 |

| 1000 | 30.14 |

| 1500 | 26.60 |

| 2000 | 14.92 |

As shown in the table, increasing the stirring speed from 500 to 2000 rpm resulted in a significant decrease in the mean droplet diameter, from 35.60 μm to 14.92 μm. researchgate.net This demonstrates that higher energy input breaks down the dispersed phase into smaller droplets, and Sorbitan sesquioleate then effectively stabilizes this finer dispersion. A narrow droplet size distribution is often desired as it indicates uniformity and is associated with enhanced stability. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. cosmeticsandtoiletries.comlabcompare.com It is a key indicator of the stability of colloidal systems that are stabilized by electrostatic repulsion. labcompare.com For these systems, a high absolute zeta potential value (e.g., greater than ±30 mV) is generally considered indicative of good stability, as the repulsive forces are strong enough to overcome the natural attraction between droplets. cosmeticsandtoiletries.comnih.gov

However, Sorbitan sesquioleate is a nonionic surfactant, meaning it does not possess a formal electrical charge. researchgate.net Therefore, the primary mechanism by which it stabilizes emulsions is through steric hindrance, not electrostatic repulsion. In emulsions stabilized solely or primarily by nonionic surfactants like Sorbitan sesquioleate, the zeta potential values are typically very low, often close to zero. researchgate.netjocpr.com

While a low zeta potential in an ionically-stabilized system would predict instability and flocculation, the same is not true for a sterically-stabilized system. cosmeticsandtoiletries.comlabcompare.com The stability is instead provided by the physical barrier of the surfactant layer. Therefore, while zeta potential can be measured for these systems, it is not the primary predictor of their stability. researchgate.net The measurement can still provide useful information about the nature of the droplet interface and the absence of significant charge, confirming that steric hindrance is the dominant stabilization mechanism.

Rheological Properties of Emulsions and Dispersions

The rheology of emulsions and dispersions—the study of their flow and deformation—is critical to understanding their stability and performance in various applications. pharmaguideline.com Emulsions stabilized by surfactants like sorbitan sesquioleate exhibit complex rheological behaviors that are influenced by a combination of factors, including the properties of the continuous and dispersed phases, droplet concentration, and interfacial characteristics. youtube.com

Generally, dilute emulsions tend to exhibit Newtonian flow, where viscosity is constant regardless of the applied shear force. pharmaguideline.com However, as the concentration of the dispersed phase increases, emulsions typically transition to non-Newtonian behavior, such as pseudoplastic (shear-thinning) flow. youtube.com This means their viscosity decreases as the shear rate increases. youtube.com Emulsions stabilized with sorbitan sesquioleate, primarily water-in-oil (W/O) systems, often show this non-Newtonian character. nanotrun.comresearchgate.net

The viscoelasticity of an emulsion, described by the storage modulus (G′) and loss modulus (G″), indicates its solid-like and liquid-like properties, respectively. aps.org A higher G′ suggests a more structured, elastic system. Research on sorbitan monoesters has shown that the structure of the surfactant's fatty acid chain impacts elasticity; for instance, the presence of a double bond in the oleic acid component of sorbitan sesquioleate can result in a less elastic cream compared to those made with saturated fatty acids. researchgate.net The interaction and packing of droplets, mediated by the emulsifier at the interface, create a structure within the continuous phase that resists flow. mdpi.com In some cases, flocculation of droplets can lead to the formation of a weak gel-like network, significantly increasing viscoelasticity. mdpi.com

A key parameter for characterizing the stability of structured emulsions is the yield stress, which is the minimum stress required to initiate flow. nih.gov A high yield stress is desirable as it helps prevent phase separation and droplet aggregation by maintaining the internal structure. nih.gov The rheological properties of emulsions are not static and are influenced by several interdependent factors, as detailed in the table below.

| Temperature | The ambient temperature of the system. | Can affect the viscosity of the phases, the solubility of the surfactant, and the kinetic energy of the droplets, thereby altering flow behavior. researchgate.net |

Solubilization Mechanisms for Hydrophobic Compounds

Sorbitan sesquioleate, as a nonionic surfactant, plays a crucial role in the solubilization of hydrophobic (water-insoluble) compounds in aqueous systems. nanotrun.comatamanchemicals.com This process is fundamentally linked to the formation of micelles, which are colloidal-sized aggregates that surfactants form above a specific concentration known as the Critical Micelle Concentration (CMC). youtube.comtaylorandfrancis.com

Below the CMC, surfactant molecules exist primarily as individual monomers, and there is no significant solubilization of hydrophobic substances. nih.gov However, once the surfactant concentration surpasses the CMC, the molecules spontaneously self-assemble into micelles. youtube.com In these structures, the lipophilic (oil-loving) tails of the sorbitan sesquioleate molecules orient themselves inward, creating a nonpolar, hydrocarbon-like core. The hydrophilic (water-loving) heads face outward, interacting with the surrounding aqueous environment. youtube.comfiltsol.com

Enhanced Solubilization Capacity of Sorbitan Sesquioleate

Sorbitan sesquioleate is effective in creating delivery systems for poorly soluble compounds due to its ability to enhance their solubilization. nanotrun.comformulationbio.com The efficiency of a surfactant in this role is quantified by its solubilization capacity. Nonionic surfactants, such as sorbitan sesquioleate, are often noted for having a higher solubilization power compared to their ionic counterparts for certain compounds. nih.gov

Interactions with Polymeric and Macromolecular Systems

Sorbitan (B8754009) Sesquioleate-Polymer Complex Formation

The formation of complexes between sorbitan sesquioleate and polymers is a key aspect of its function in various applications. These interactions can be elucidated through advanced analytical techniques that probe the molecular and bulk properties of the resulting systems.

The interaction between sorbitan sesquioleate and various polymers in aqueous solutions has been investigated through ultrasonic, UV, and FTIR studies. researchgate.net Research by Chithralekha and Panneerselvam explored the molecular interactions between sorbitan sesquioleate and polymers like poly(vinyl pyrrolidone) (PVP), poly(vinyl alcohol) (PVA), and poly(ethylene glycol) (PEG) at different temperatures (303, 313, and 323 K). researchgate.net

By measuring ultrasonic velocity, density, and viscosity, several acoustical parameters were calculated to understand the nature of the surfactant-polymer complex reactions. researchgate.net The study identified the critical micelle concentration (CMC) for the Water-Sorbitan sesquioleate system as 0.8%. researchgate.net The results, including changes in adiabatic compressibility, intermolecular free length, and internal pressure, pointed towards significant solute-solvent interactions, which were particularly dominant in the water-sorbitan sesquioleate system compared to other non-ionic surfactants tested. researchgate.net The formation of these surfactant-polymer complexes was further confirmed by UV and FTIR spectroscopic analysis, which helps in improving the desired properties of the final product. researchgate.net

Table 1: Acoustical Parameters of Sorbitan Sesquioleate with Poly(vinyl alcohol) (PVA) at 303 K

| Concentration Ratio (PVA:Sorbitan Sesquioleate) | Ultrasonic Velocity (U) m/s | Density (ρ) kg/m ³ | Viscosity (η) x 10⁻³ Ns/m² | Adiabatic Compressibility (β) x 10⁻¹⁰ m²/N | Intermolecular Free Length (Lf) x 10⁻¹⁰ m |

|---|---|---|---|---|---|

| 1:1 | 1521 | 1097 | 1.936 | 3.940 | 0.396 |

| 3:1 | 1528 | 1118 | 2.147 | 3.830 | 0.390 |

| 1:3 | 1533 | 1146 | 2.411 | 3.690 | 0.383 |

Data sourced from Chithralekha and Panneerselvam (2019). researchgate.net

Sorbitan sesquioleate, often in combination with other surfactants, plays a crucial role in determining the viscoelastic properties and stability of polymer emulsions. acs.org The composition of the surfactant blend at the water-oil interface significantly affects the interfacial film's properties. Blending fatty acid ester-type surfactants like sorbitan sesquioleate (with an HLB of 3.7) with surfactants having a much higher HLB can lead to a more condensed and packed interfacial film, which enhances interfacial interactions and increases the elastic modulus of the emulsion. acs.org

Role in Polymerization Processes

Sorbitan sesquioleate is a key enabler in specific types of polymerization, where it functions to stabilize the reaction medium and control the physical characteristics of the resulting polymer particles.

Sorbitan sesquioleate is widely employed as a lipophilic emulsifier to stabilize water-in-oil (W/O) emulsions in inverse emulsion polymerization, a process used to produce high-molecular-weight water-soluble polymers like polyacrylamide. kpi.uasci-hub.se Its effectiveness stems from its low Hydrophile-Lipophile Balance (HLB) value of 3.7, which makes it highly soluble in the continuous oil phase, promoting the formation of stable W/O droplets. acs.orgnih.gov

In the inverse emulsion polymerization of acrylamide, sorbitan sesquioleate (also known as Arlacel 83) has been used in surfactant blends to generate stable inverse latices. kpi.ua Research indicates that due to the smaller size of the sorbitan sesquioleate molecule, it helps form a denser interfacial sheath around the aqueous monomer droplets. kpi.ua This dense packing leads to smaller and more stable emulsion droplets. kpi.ua Studies comparing different surfactants for the synthesis of superabsorbent polymers via inverse suspension polymerization found that sorbitan sesquioleate provides a more stable emulsion system at lower required dosages compared to surfactants with higher HLB values. nih.gov Blends of sorbitan sesquioleate with other nonionic surfactants, such as polyoxyethylene sorbitan trioleate (Tween 85) or block copolymers, are often optimized to achieve a specific HLB (e.g., HLB of 6.0) to ensure maximum emulsion stability during polymerization. kpi.ua

The use of sorbitan sesquioleate as a surfactant has a direct impact on the morphology and size of the polymer particles formed during polymerization. In the inverse-emulsion homopolymerization of acrylamide, small-angle neutron scattering (SANS) measurements revealed that the use of a surfactant system containing sorbitan sesquioleate led to a decrease in droplet diameter as the monomer was converted to polymer. The resulting particles were best described using a polydisperse spherical core-shell model. kpi.ua

In other applications, sorbitan sesquioleate has been instrumental in producing acrylic enteric microparticles via an oil-in-oil emulsion solvent evaporation process. This method yielded Eudragit® microparticles with desirable morphology—spherical, smooth-surfaced, and uniform in size (<100 µm). nih.gov The surfactant's role extends to the preparation of nano-dispersed Ziegler-Natta catalysts, where it is used as an organic modifier for magnesium oxide (MgO) nanoparticles. jaist.ac.jpnih.gov This surface modification of the catalyst support is a critical step that influences the morphology of the final polymer particles, such as ultra-high molecular weight polyethylene (B3416737), produced during polymerization. jaist.ac.jpnih.gov

Table 2: Effect of Surfactant on Polymer Particle Characteristics

| Polymer System | Surfactant System | Key Finding on Morphology/Size | Reference |

|---|---|---|---|

| Polyacrylamide | Sorbitan sesquioleate / Tween 85 | Polydisperse spherical core-shell particles; diameter decreases with conversion. | kpi.ua |

| Eudragit® L/S | Sorbitan sesquioleate | Spherical, smooth-surfaced microparticles with size <100µm. | nih.gov |

| UHMWPE | Sorbitan sesquioleate (on MgO catalyst) | Influences final polymer particle morphology through catalyst modification. | jaist.ac.jpnih.gov |

Application in Micro/Nanoparticle and Controlled Release Systems

Sorbitan sesquioleate is a valuable excipient in the pharmaceutical field for the fabrication of micro- and nanoparticle systems designed for controlled drug delivery. Its function as a stabilizer is critical in various microencapsulation techniques.

For instance, it has been successfully used as the surfactant in an oil-in-oil emulsion solvent evaporation process to prepare pH-responsive acrylic microparticles for targeted drug delivery to the gastrointestinal tract. nih.gov In this system, Eudragit® polymers were formulated into microparticles that demonstrated excellent pH-responsive drug release, with negligible release in acidic conditions and rapid release above the polymer's specific pH threshold. nih.gov

The surfactant is also used in the preparation of biodegradable polymeric nanoparticles. One study reported for the first time the use of sorbitan sesquioleate as a lipophilic surfactant to prepare dexamethasone-loaded poly(ε-caprolactone) nanocapsules. scielo.br The formulations proved to be efficient, yielding nanocapsules with a low mean size, a narrow size distribution, and high drug encapsulation efficiency (80-90%). scielo.br In another approach, sorbitan sesquioleate was used at a concentration of 0.1% in the preparation of poly(lactic-co-glycolic acid) (PLGA) microspheres, where it influenced the sphericity, size, and yield of the particles. researchgate.net These systems are designed to control the release of encapsulated drugs, such as methylene (B1212753) blue or prednisolone (B192156) acetate, over extended periods. researchgate.net

Microencapsulation Methodologies and Optimization

Sorbitan sesquioleate is utilized in microencapsulation processes primarily for its role as a stabilizing agent during the formation of emulsions, which are often precursors to solid microparticles. sigmaaldrich.com Microencapsulation is a process that entraps a core material within a shell, and common techniques include emulsion-based methods like solvent evaporation. nih.gov In these methods, a drug and a polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water (o/w) or water-in-oil (w/o) emulsion. nih.gov The surfactant, such as sorbitan sesquioleate, is critical for stabilizing the emulsion droplets and preventing their coalescence.

The optimization of the microencapsulation process often involves methodologies like response surface methodology (RSM) to systematically study the effects of various formulation and process variables on the final product's characteristics, such as encapsulation efficiency and particle size. nih.gov While specific RSM studies optimizing sorbitan sesquioleate concentration are not extensively detailed in the provided search results, the general principles of such optimization are well-established. For instance, in the microencapsulation of curcumin (B1669340) using γ-polyglutamic acid, the concentration of a similar sorbitan ester, Span 80, was found to significantly enhance encapsulation efficiency. nih.gov An optimal concentration of 0.61% Span 80, along with specific concentrations of the polymer and active ingredient, resulted in a high encapsulation efficiency of 74.47%. nih.gov This highlights the importance of optimizing the surfactant concentration to achieve desired microcapsule properties.

The choice of surfactant and its concentration directly impacts the stability of the initial emulsion and, consequently, the characteristics of the resulting microparticles. researchgate.net The hydrophilic-lipophilic balance (HLB) of the surfactant is a key parameter, with sorbitan esters like sorbitan sesquioleate being lipophilic and suitable for water-in-oil emulsions. sigmaaldrich.com

Polymeric Nanocapsule and Microsphere Stabilization

Sorbitan sesquioleate has demonstrated its efficacy as a stabilizing agent in the preparation of polymeric nanocapsules and microspheres. These systems are often based on biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly-ε-caprolactone (PCL). scielo.brspecialchem.com The surfactant's role is to reduce the interfacial tension between the dispersed and continuous phases during fabrication, preventing particle aggregation and controlling particle size. nih.gov

A study on dexamethasone-loaded polymeric nanocapsules was the first to report the successful use of sorbitan sesquioleate as a stabilizer. scielo.br The resulting nanocapsules exhibited a narrow diameter distribution, indicating effective stabilization. scielo.br The combination of sorbitan sesquioleate with a hydrophilic surfactant, polysorbate 80, was found to be crucial for the stability of the formulations. scielo.br This demonstrates the principle of using surfactant blends to achieve an optimal HLB for emulsion stability.

In the context of PLGA microspheres, surfactants are known to influence the surface characteristics and, therefore, the stability of the particles. nih.gov The presence of a surfactant can affect the glass transition temperature of the polymer and its water sorption properties. nih.gov For instance, residual amounts of surfactants can increase the hydrophilicity of PLGA microspheres. nih.gov This can, in turn, influence the physical aging of the polymer and the surface morphology of the microspheres upon exposure to humidity. nih.gov

The following table summarizes the findings from a study on dexamethasone-loaded PCL nanocapsules, highlighting the role of sorbitan sesquioleate in their formulation.

Table 1: Physicochemical Characterization of Dexamethasone-Loaded PCL Nanocapsules Using Sorbitan Sesquioleate

| Formulation Component | Parameter | Value | Reference |

|---|---|---|---|

| Dexamethasone, PCL, Sunflower Oil, Polysorbate 80, Sorbitan Sesquioleate | Mean Size | 189–253 nm | scielo.br |

Controlled Release Kinetics from Polymeric Matrices

The characteristics of drug release from polymeric matrices, such as microspheres, are significantly influenced by the properties of the matrix itself, which can be modulated by the inclusion of surfactants like sorbitan sesquioleate. The release of a drug from a polymeric matrix can occur through diffusion, polymer erosion, or a combination of both mechanisms. nih.gov

The presence of a surfactant can affect the initial burst release of a drug from microspheres. nih.gov The burst release is the rapid release of a fraction of the drug shortly after administration and is often attributed to the drug adsorbed on the surface of the microspheres. Surfactants can influence the surface porosity and morphology of the microspheres, thereby affecting the burst release. nih.gov For example, in a study on PLGA microspheres, the presence of the surfactant Triton X-100 led to a reduction in the depth of surface pores upon exposure to high humidity, which in turn decreased the initial burst release. nih.gov While this study did not use sorbitan sesquioleate, it illustrates the principle by which surfactants can modify release kinetics.

The following table outlines different kinetic models often used to describe drug release from polymeric matrices. The specific impact of sorbitan sesquioleate on these models would depend on the specific formulation and drug.

Table 2: Common Drug Release Kinetic Models from Polymeric Matrices

| Model | Description | Typical Application |

|---|---|---|

| Zero-Order | The drug release rate is constant over time. | Ideal for providing a constant drug level. |

| First-Order | The drug release rate is proportional to the amount of drug remaining in the matrix. | Describes release from systems where it is dependent on drug concentration. |

| Higuchi | Describes drug release as a diffusion process based on Fick's law, square root of time dependent. | Commonly used for matrix-based systems. |

Advanced Applications and Emerging Research Areas

Excipient Functionality in Advanced Pharmaceutical Formulations

In the pharmaceutical industry, sorbitan (B8754009) esters are widely used as lipophilic nonionic surfactants in a variety of formulations. jgmaas.comresearchgate.net Sorbitan sesquioleate, specifically, serves as a critical excipient, which is an inactive substance formulated alongside the active ingredient of a medication. Its primary roles are as an emulsifying and stabilizing agent in topical preparations like creams and ointments. jgmaas.comjgmaas.com

When used alone, sorbitan esters are effective at creating stable water-in-oil (W/O) emulsions. jgmaas.comresearchgate.net However, they are frequently combined with polysorbates in varying ratios to produce either water-in-oil or oil-in-water emulsions with a range of consistencies. jgmaas.com This flexibility is crucial for developing drug delivery systems, including self-emulsifying systems for compounds that are poorly soluble. jgmaas.com

Stabilization of Polymeric Colloidal Drug Delivery Systems

The utility of sorbitan sesquioleate extends to the stabilization of advanced drug delivery platforms like polymeric nanoparticles. nih.gov These nanoparticles are designed to improve drug bioavailability, offer controlled release, and reduce toxicity. researchgate.net The formation of stable, spherical polymeric beads or nanoparticles often involves polymerization processes where a stabilizing agent is crucial. jgmaas.com

Sorbitan sesquioleate acts as a stabilizer during such polymerization, ensuring the formation of uniform and discrete nanoparticles. jgmaas.comnih.gov Its surfactant properties prevent the aggregation of the newly formed polymer particles, which is critical for the efficacy and stability of the final colloidal drug delivery system. By adsorbing onto the surface of the nanoparticles, it provides a protective barrier that maintains their desired size and dispersity, which are key factors for their therapeutic performance. youtube.com

Table 1: Properties of Stabilized Polymeric Nanoparticles

| Property | Description | Role of Sorbitan Sesquioleate |

| Particle Size | The diameter of the nanoparticles, typically in the range of 1-1000 nm. youtube.com | Helps control and maintain a consistent and small particle size during formulation by preventing aggregation. |

| Stability | The ability of nanoparticles to remain dispersed without aggregation or settling over time. | Forms a stabilizing layer on the particle surface, enhancing the shelf-life and integrity of the colloidal suspension. |

| Encapsulation Efficiency | The percentage of the drug that is successfully entrapped within the nanoparticle. | Can influence the partitioning of the drug between the polymer matrix and the external phase, affecting loading. |

| Controlled Release | The gradual release of the encapsulated drug over an extended period. youtube.com | The surfactant layer can modulate the diffusion of the drug from the polymer matrix into the surrounding medium. |

Food Colloid Stabilization Mechanisms

In the food industry, sorbitan esters are used as emulsifiers and stabilizers in a wide range of products, including baked goods, cream, and chocolate. researchgate.net Food emulsions are thermodynamically unstable systems, meaning they have a natural tendency to separate over time through processes like creaming, flocculation, and coalescence. nih.govnih.gov Nonionic surfactants like sorbitan sesquioleate are added to prevent this separation and maintain the desired texture and shelf-life of food products. researchgate.net

The primary stabilization mechanism involves the reduction of interfacial tension. nih.gov Sorbitan sesquioleate molecules migrate to the interface between oil droplets and the continuous water phase. nih.gov Their structure, featuring a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail, allows them to arrange themselves at this boundary, lowering the energy required to keep the two phases mixed. nih.gov This process forms a protective film around the dispersed droplets, creating a mechanical barrier that hinders them from merging, a phenomenon known as coalescence. youtube.comresearchgate.net This stabilization through an interfacial layer is a key principle in creating stable food colloids. nih.gov

Cosmetic Formulation Science Principles for Emulsion Stability

Sorbitan sesquioleate is a cornerstone emulsifier in cosmetic science, particularly for creating stable water-in-oil (W/O) emulsions. jgmaas.comarxiv.org It is valued for its ability to harmoniously blend water-based and oil-based ingredients into uniform and aesthetically pleasing products like creams, lotions, and foundations. nih.gov With a low Hydrophile-Lipophile Balance (HLB) value, typically around 3.7, it is predominantly oil-soluble, making it an ideal choice for systems where water droplets are dispersed within a continuous oil phase. jgmaas.comyoutube.com

The fundamental principle of its function in cosmetics is the formation of a stable interfacial film between the oil and water phases. This film acts as a physical barrier that prevents the dispersed water droplets from coming together and coalescing, which would lead to product separation. dtu.dk By manipulating the ratio of sorbitan sesquioleate with a high-HLB emulsifier (like a polysorbate), formulators can precisely control the emulsion type (W/O or O/W) and its texture, ensuring long-term stability during storage. jgmaas.com It also functions as a wetting and dispersing agent for pigments in color cosmetics. jgmaas.comdtu.dk

Table 2: Principles of Emulsion Stability in Cosmetics

| Principle | Mechanism with Sorbitan Sesquioleate | Desired Outcome in Formulation |

| Interfacial Film Formation | Adsorbs at the oil-water interface to create a robust barrier around dispersed droplets. dtu.dk | Prevents droplet coalescence and phase separation, ensuring long-term product stability. nih.gov |

| HLB System | Used as a low-HLB emulsifier (typically for W/O emulsions), often in combination with high-HLB surfactants. jgmaas.com | Allows for the creation of stable emulsions with a wide range of oils, waxes, and textures. |

| Wetting and Dispersion | Coats the surface of solid particles (e.g., pigments, zinc oxide) to improve their dispersion in the oil phase. jgmaas.com | Achieves uniform color in makeup and even distribution of active ingredients in sunscreens. |

| Texture Modification | Contributes to the overall viscosity and feel of the emulsion. | Creates a smooth, consistent, and desirable application experience for the consumer. nih.gov |

Enhanced Oil Recovery (EOR) Applications

Interfacial Tension Reduction in Hydrocarbon-Water Systems

One of the primary mechanisms by which surfactants aid in EOR is the drastic reduction of interfacial tension (IFT) between the trapped oil and the injected water (brine). arxiv.org Residual oil is held in the porous rock by strong capillary forces, which are a direct result of the high IFT between oil and water. jgmaas.com Surfactants, including nonionic types like sorbitan esters, are effective at lowering this IFT. arxiv.org

When injected into the reservoir, sorbitan sesquioleate molecules accumulate at the oil-water interface. This disrupts the cohesive forces between water and hydrocarbon molecules, significantly lowering the IFT. By reducing the IFT by several orders of magnitude, the capillary forces trapping the oil are weakened to the point where the viscous forces of the injected fluid can overcome them, mobilizing the oil. jgmaas.com

Surfactant-Assisted Mobilization of Residual Oil

The mobilization of residual oil is a direct consequence of overcoming capillary forces through IFT reduction and, crucially, through the alteration of rock wettability. jgmaas.comdtu.dk Many oil reservoirs are initially oil-wet or mixed-wet, meaning the rock surface has a higher affinity for oil than for water. dtu.dk This condition hinders the ability of injected water to displace oil from the rock pores. dtu.dk

Surfactants can adsorb onto the rock surface, changing its character to be more water-wet. dtu.dk This wettability alteration reduces the adhesion of oil to the rock, making it easier to dislodge. researchgate.net The combined effect of ultra-low IFT and a shift towards a more water-wet state allows the injected water to strip oil films from the pore walls and push the mobilized oil droplets towards production wells. jgmaas.com This process of improving the microscopic displacement efficiency is the essence of surfactant-assisted EOR. jgmaas.com

Table 3: Surfactant-Assisted EOR Mechanisms

| Mechanism | Description | Impact on Oil Recovery |

| IFT Reduction | Surfactant accumulates at the oil-water interface, lowering capillary forces that trap oil. | Allows the flow of injected water to push and mobilize previously immobile oil droplets. jgmaas.com |

| Wettability Alteration | Surfactant adsorbs to the reservoir rock, changing its preference from oil-wet to more water-wet. dtu.dk | Reduces oil adhesion to rock surfaces, facilitating its detachment and displacement by water. |

| Emulsification | Forms emulsions of oil in water, which can help move oil through the reservoir. arxiv.org | Can improve the mobility control of the flooding process, leading to better sweep efficiency. |

Design of Superabsorbent Polymers (SAPs) for Capillary Diffusion

The development of superabsorbent polymers (SAPs) with rapid water absorption capabilities is a significant area of materials science research. These polymers are designed to absorb and retain large volumes of liquids, a property largely influenced by their structural characteristics and the manufacturing process. One key method for synthesizing SAPs is inverse suspension polymerization, where a suitable surfactant is crucial for the stability of the emulsion system.

In the pursuit of effective surfactants for this process, researchers have investigated various options, with a focus on their hydrophile-lipophile balance (HLB) values. A lower HLB value is generally indicative of a more stable emulsion system that can be achieved with a smaller amount of the surfactant. In comparative studies, sorbitan sesquioleate, with an HLB value of 3.7, was identified as a promising candidate alongside sorbitan monostearate (HLB = 4.7). gosingletrack.com These were selected for further investigation over surfactants with higher HLB values or those that led to unstable emulsions. gosingletrack.com

Microparticle Assembly and Rapid Water Absorption Enhancement

The formation of microparticles is a critical factor in enhancing the rapid water absorption of SAPs, a process driven by capillary diffusion. The selection of an appropriate surfactant directly impacts the microparticle assembly during inverse suspension polymerization.

Research has demonstrated that the use of specific surfactants under controlled conditions, such as a stirring speed of 300 rpm, facilitates the creation of stable suspension systems without solid precipitation. gosingletrack.com This stability is essential for the formation of well-dispersed microparticles. For instance, SAPs synthesized using sorbitan monostearate as the surfactant at a 2% concentration and an oil/water ratio of 1:1 exhibited high water absorption, reaching 233.06 ± 1.52 g/g within one minute. gosingletrack.com Scanning electron microscopy (SEM) analysis of the resulting SAPs revealed the formation of microparticles approximately 38 μm in size, highlighting the excellent dispersion achieved in the polymerization process. gosingletrack.com This microparticle structure is fundamental to the enhanced capillary diffusion and, consequently, the rapid water absorption characteristics of the polymer.

Emulsified Fuel Stability Investigations

Sorbitan sesquioleate is a key nonionic surfactant utilized in the creation of stable water-in-oil (W/O) emulsified fuels. nih.govnikkolgroup.com These fuels, which incorporate water into a continuous oil phase, are investigated for their potential to improve combustion efficiency and reduce harmful emissions. its.ac.idmdpi.com The stability of these emulsions is paramount for their practical application in engines, and surfactants play a critical role in preventing phase separation. nih.govsae.org

The effectiveness of a surfactant in creating a stable emulsion is often characterized by its hydrophilic-lipophilic balance (HLB) value. Surfactants with low HLB values, typically in the range of 4 to 6, are effective for forming W/O emulsions. researchgate.net Sorbitan sesquioleate's low HLB value makes it a suitable emulsifier for this purpose. nih.govresearchgate.net It functions by reducing the interfacial tension between the water and oil phases, allowing for the formation of a homogenous mixture. gosingletrack.com

In the context of water-in-diesel emulsions, sorbitan sesquioleate has been identified as a common surfactant. nih.gov Research has shown that a mixture of surfactants can often create more stable emulsions by forming dense and strong adsorption layers at the droplet surface. researchgate.net For example, mixtures of polyethylene (B3416737) glycol sorbitan monooleate (polysorbate 80) and sorbitan sesquioleate have been used in these applications. nih.gov The concentration of the surfactant is also a critical factor, with typical usage ranging from 0.5% to 5% by volume. nih.gov

| Property | Value/Description | Source(s) |

| Chemical Type | Nonionic surfactant | gosingletrack.com |

| Common Application | Emulsifier for water-in-oil (W/O) emulsions | nikkolgroup.com |

| HLB Value | 3.7 | gosingletrack.com |

| Typical Concentration in Emulsified Fuels | 0.5% - 5% by volume | nih.gov |

Environmental Fate and Biodegradation Research

Biodegradation Pathways and Kinetics of Sorbitan (B8754009) Sesquioleate

The environmental degradation of sorbitan sesquioleate, a nonionic surfactant, is a critical aspect of its ecological profile. While specific research delineating the precise biodegradation pathways and kinetics of sorbitan sesquioleate is not extensively detailed in publicly available literature, a significant body of evidence for structurally similar sorbitan esters allows for a scientifically grounded "read-across" approach to understanding its environmental fate. szabo-scandic.com Sorbitan esters, as a category, are considered to be readily biodegradable. ewg.org